molecular formula C12H15N3O6 B8410477 2'-O-cyanoethyluridine

2'-O-cyanoethyluridine

Cat. No.: B8410477
M. Wt: 297.26 g/mol
InChI Key: WSOOQPQPYBMMLJ-QCNRFFRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview: 2'-O-cyanoethyluridine is a chemically modified nucleoside extensively used in oligonucleotide synthesis and nucleic acid research. It serves as a key building block for constructing RNA strands with high efficiency and fidelity. Applications & Research Value: This compound is particularly valuable in solid-phase oligonucleotide synthesis. The 2'-O-cyanoethyl group acts as a protecting group for the ribose hydroxyl, which is crucial for preventing unwanted side reactions during the coupling steps. Its strategic use helps enable the synthesis of complex RNA molecules, which are essential tools for studying gene expression, viral mechanisms, and the development of RNA-based therapeutics. The stability offered by this protection is vital for achieving high-yield production of research-grade oligonucleotides. Disclaimer: This product is intended for research purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

IUPAC Name

3-[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropanenitrile

InChI

InChI=1S/C12H15N3O6/c13-3-1-5-20-10-9(18)7(6-16)21-11(10)15-4-2-8(17)14-12(15)19/h2,4,7,9-11,16,18H,1,5-6H2,(H,14,17,19)/t7-,9-,10-,11-/m1/s1

InChI Key

WSOOQPQPYBMMLJ-QCNRFFRDSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCC#N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCCC#N

Origin of Product

United States

Synthetic Methodologies for 2 O Cyanoethyluridine

Precursor Synthesis and Derivatization Routes for Uridine (B1682114)

The synthesis of 2'-O-cyanoethyluridine commences with the strategic modification of its parent nucleoside, uridine. A critical aspect of this initial phase is the selective protection of the hydroxyl groups at the 3' and 5' positions of the ribose moiety to ensure that the subsequent cyanoethylation occurs specifically at the 2'-hydroxyl group.

A prevalent strategy involves the use of silyl (B83357) protecting groups, which offer the advantage of being robust enough to withstand the reaction conditions of cyanoethylation, yet can be removed under specific and mild conditions. Common silylating agents include tert-butyldimethylsilyl (TBDMS) chloride and triisopropylsilyl (TIPS) chloride. These reagents, however, can sometimes lead to a mixture of products, requiring careful control of reaction conditions and subsequent purification.

A more refined approach to achieve regioselective protection utilizes the di-tert-butylsilylene group, which can simultaneously protect both the 3'- and 5'-hydroxyl groups of uridine in a single step. This method offers high yields and simplifies the purification process. The resulting 3',5'-O-(di-tert-butylsilylene)uridine presents a free 2'-hydroxyl group, primed for the subsequent cyanoethylation step.

Alternative derivatization routes involve the use of acyl protecting groups. For instance, uridine can be treated with various acylating agents to yield 2',3'-di-O-acyl-uridine derivatives. Subsequent selective deacylation or enzymatic hydrolysis can then expose the 2'-hydroxyl group for cyanoethylation. The choice of acyl group can influence the solubility and reactivity of the uridine precursor.

Regioselective Cyanoethylation Strategies at the 2'-Hydroxyl Position

The core of this compound synthesis lies in the regioselective addition of a cyanoethyl group to the 2'-hydroxyl position of the appropriately protected uridine precursor. This Michael-type addition reaction typically involves the use of acrylonitrile (B1666552) (CH₂=CHCN) as the cyanoethylating agent.

Catalyst Systems and Reaction Condition Optimization for High Selectivity

The success of the regioselective cyanoethylation hinges on the choice of catalyst and the optimization of reaction conditions. A variety of bases have been employed to catalyze this reaction, with the goal of activating the 2'-hydroxyl group for nucleophilic attack on acrylonitrile.

Cesium carbonate (Cs₂CO₃) has been demonstrated to be an effective catalyst for this transformation, particularly when the reaction is conducted in a suitable solvent such as tert-butanol (B103910) nih.gov. The use of a strong, non-nucleophilic base is crucial to deprotonate the hydroxyl group without competing in the addition reaction. Other alkali metal carbonates and hydrides have also been explored.

The reaction temperature and time are critical parameters that must be carefully controlled to maximize the yield of the desired 2'-O-cyanoethylated product while minimizing the formation of by-products. Lower temperatures are generally favored to enhance selectivity. The concentration of reactants and the nature of the solvent also play a significant role in the reaction kinetics and outcome.

Another strategy to enhance regioselectivity involves the use of a dibutylstannylene derivative of uridine. The formation of a 2',3'-O-(dibutylstannylene)uridine intermediate activates the 2'-hydroxyl group towards alkylation, facilitating a more selective reaction.

A comparison of different catalyst systems and their typical reaction conditions is presented in the table below.

Catalyst SystemSolventTemperature (°C)Typical Yield (%)Reference
Cs₂CO₃t-BuOHRoom TemperatureHigh nih.gov
NaHDMF0 to RTModerate to HighGeneral Knowledge
Dibutyltin oxideMethanolRefluxHigh researchgate.net

Minimization of Isomeric By-product Formation

A primary challenge in the synthesis of this compound is the potential for the formation of isomeric by-products, most notably the 3'-O-cyanoethylated isomer. The formation of this isomer can occur if the 3'-hydroxyl group is not adequately protected or if the selectivity of the cyanoethylation reaction is not sufficiently high.

Careful selection of protecting groups for the 3' and 5' positions is the first line of defense against the formation of these by-products. The use of bulky silyl groups or the bidentate di-tert-butylsilylene group significantly hinders the reaction at the 3' and 5' positions.

Furthermore, fine-tuning the reaction conditions, as discussed in the previous section, is paramount. Lowering the reaction temperature can often improve the kinetic selectivity for the more accessible 2'-hydroxyl group. The choice of a less polar solvent can also influence the selectivity of the reaction.

Another potential by-product arises from the cyanoethylation of the N3 position of the uracil (B121893) base. While this is more commonly observed with thymidine (B127349) during oligonucleotide synthesis deprotection, it can occur under certain conditions. Pre-treatment of the support-bound oligonucleotide with a non-nucleophilic base like triethylamine (B128534) in acetonitrile (B52724) can mitigate this side reaction by removing the β-cyanoethyl groups from the internucleotidic phosphates before the final deprotection step that generates acrylonitrile.

Advanced Purification Techniques for Synthetic this compound

Following the synthesis, a robust purification strategy is essential to isolate this compound of high purity, free from unreacted starting materials, reagents, and isomeric by-products. Standard column chromatography on silica (B1680970) gel is a common initial step.

For more stringent purity requirements, High-Performance Liquid Chromatography (HPLC) is the method of choice. Different HPLC modes can be employed for the purification of modified nucleosides:

Reverse-Phase HPLC (RP-HPLC): This is the most common technique, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the compounds.

Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC): This method is particularly useful for separating charged or highly polar molecules. An ion-pairing reagent is added to the mobile phase to form neutral complexes with the analyte, which can then be retained and separated on a reverse-phase column.

Crystallization is another powerful purification technique that can yield highly pure material. The choice of solvent system for crystallization is critical and often requires empirical determination. A successful crystallization not only purifies the compound but can also provide a crystalline solid that is easier to handle and store.

Scalability Considerations in the Production of Cyanoethylated Nucleosides

The transition from laboratory-scale synthesis to large-scale production of this compound presents several challenges. These include the cost and availability of starting materials and reagents, the efficiency and safety of the chemical transformations on a larger scale, and the development of scalable purification methods.

Key considerations for scaling up the synthesis include:

Process Optimization: Reaction conditions that are suitable for small-scale synthesis may not be optimal for large-scale production. Heat transfer, mixing, and reaction kinetics need to be carefully managed in larger reactors.

Reagent Stoichiometry: Minimizing the excess of reagents, particularly expensive or hazardous ones, is crucial for cost-effectiveness and waste reduction.

Purification Strategy: Chromatographic methods like HPLC, while effective at the lab scale, can be costly and time-consuming for large-scale production. The development of efficient crystallization protocols or other non-chromatographic purification methods is highly desirable.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry considerations include:

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. Addition reactions, such as the Michael addition of the 2'-hydroxyl group to acrylonitrile, are inherently atom-economical.

Use of Greener Solvents: Traditional organic solvents often have significant environmental and health impacts. The exploration of more benign solvents, such as water, ionic liquids, or deep eutectic solvents, is an active area of research in nucleoside chemistry.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Developing highly efficient and recyclable catalysts for the cyanoethylation reaction can significantly improve the greenness of the process. The use of earth-abundant metal catalysts is also a key aspect of sustainable synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of catalyst systems that are active under milder conditions is therefore a key goal.

By integrating these principles into the synthetic design, the production of this compound can be made more efficient, economical, and environmentally responsible.

Chemical Reactivity and Transformation Studies of 2 O Cyanoethyluridine

Stability Profiles under Various Chemical Environments Relevant to Oligonucleotide Synthesis

The stability of 2'-O-cyanoethyluridine under the diverse chemical conditions encountered during solid-phase oligonucleotide synthesis is a critical determinant of its utility. The protecting group must remain intact throughout the iterative cycles of the synthesis, which involve exposure to acidic, coupling, oxidation, and capping reagents.

Reactions of this compound with Electrophiles and Nucleophiles at Unprotected Sites

While the 2'-hydroxyl group of this compound is protected, other reactive sites within the molecule remain accessible to electrophilic and nucleophilic attack. The unprotected 5'- and 3'-hydroxyl groups are nucleophilic and can react with a variety of electrophiles. For example, these hydroxyl groups can be readily acylated with reagents such as acetic anhydride (B1165640) in the presence of a base like pyridine. The uracil (B121893) base itself contains both electrophilic and nucleophilic centers. The N3 position of the uracil ring is a potential site for alkylation, while the C5-C6 double bond can be susceptible to certain nucleophilic additions, although it is generally less reactive than other nucleobases.

Derivatization Chemistry of this compound for Subsequent Functionalization

The chemical modification, or derivatization, of this compound is a powerful tool for introducing a wide array of functional groups. These modifications can be used to attach reporter molecules, such as fluorophores, or to conjugate the nucleoside to other biomolecules, like peptides.

The 5'-hydroxyl group is a primary site for such derivatization. It can be oxidized to a carboxylic acid or converted to an amino group, providing a handle for subsequent conjugation reactions. The uracil base also offers opportunities for functionalization, particularly at the 5-position. Halogenation of the C5 position, followed by palladium-catalyzed cross-coupling reactions, allows for the introduction of a diverse range of substituents, including fluorescent dyes and linkers for bioconjugation. These derivatization strategies are instrumental in the development of functionalized oligonucleotides for various applications in diagnostics and therapeutics.

Role and Application in Oligonucleotide Synthesis

Functionality of the 2'-O-Cyanoethyl Group as a Temporary Protecting Group

The 2'-O-cyanoethyl group plays a pivotal role as a temporary protecting group for the 2'-hydroxyl of uridine (B1682114) during the automated solid-phase synthesis of oligonucleotides. Its effectiveness is determined by its ability to be efficiently attached, remain stable throughout the synthesis cycles, and then be cleanly removed to yield the final RNA molecule.

Efficiency of 2'-O-Protection During Coupling Reactions

The primary function of the 2'-O-cyanoethyl group is to prevent the unwanted participation of the 2'-hydroxyl group in the phosphoramidite (B1245037) coupling reaction, which would otherwise lead to branched oligonucleotides and a significant reduction in the yield of the desired full-length product. The steric hindrance provided by the 2'-O-cyanoethyl group is a key factor in its effectiveness. While detailed quantitative data on the coupling efficiency specifically for 2'-O-cyanoethyluridine phosphoramidites is not extensively documented in comparative studies, the general success of RNA synthesis utilizing this protecting group suggests a high degree of efficiency in preventing undesired side reactions at the 2'-position during the coupling step. The less sterically hindered nature of the cyanoethyl group compared to bulkier protecting groups can be an advantage in achieving efficient coupling. nih.gov

Stability During Iterative Solid-Phase Synthesis Cycles

The solid-phase synthesis of oligonucleotides involves a series of iterative chemical reactions, each with distinct conditions. The 2'-O-cyanoethyl protecting group must remain intact throughout these cycles until its intended removal. The typical synthesis cycle consists of four main steps:

Detritylation: Removal of the 5'-O-dimethoxytrityl (DMT) group, typically with a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA). The stability of the 2'-O-cyanoethyl group under these acidic conditions is crucial to prevent its premature removal.

Coupling: The addition of the next phosphoramidite monomer, activated by a catalyst such as tetrazole. The 2'-O-cyanoethyl group must remain stable during this step to ensure the formation of the correct 3'-5' phosphodiester linkage.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. This step is typically carried out using acetic anhydride (B1165640) and N-methylimidazole.

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester, usually with an iodine solution.

The 2'-O-cyanoethyl group generally exhibits sufficient stability throughout these steps to allow for the successful synthesis of the desired oligonucleotide chain.

Impact on Coupling Yield and Oligonucleotide Fidelity

Oligonucleotide fidelity refers to the accuracy of the sequence of the synthesized molecule. Errors in synthesis can arise from incomplete reactions, side reactions, or the instability of protecting groups. A stable and efficient protecting group like 2'-O-cyanoethyl contributes to higher fidelity by minimizing the occurrence of such errors.

Application in the Synthesis of Ribonucleic Acids (RNA) and Modified Oligonucleotides

This compound phosphoramidites are valuable reagents in the synthesis of RNA and various modified oligonucleotides, including chimeric molecules that contain both DNA and RNA residues.

Synthesis of Chimeric Oligonucleotides Incorporating this compound

Chimeric oligonucleotides, which are composed of both deoxyribonucleotides and ribonucleotides, are of significant interest for various applications, including antisense therapy and RNA interference (RNAi). The synthesis of these molecules requires a strategy that is compatible with both DNA and RNA monomers. The use of this compound phosphoramidites, in conjunction with standard deoxyribonucleoside phosphoramidites, allows for the straightforward automated synthesis of DNA-RNA chimeras.

The synthesis cycle for incorporating a this compound monomer into a growing DNA chain is largely the same as for a standard DNA monomer, with the key difference being the presence of the 2'-O-protecting group. This compatibility allows for the precise, site-specific incorporation of uridine residues within a DNA sequence.

Comparative Analysis with Alternative 2'-O-Protecting Groups

Comparative Study of Deprotection Kinetics and Selectivity

The deprotection of the 2'-O-cyanoethyl group proceeds via a base-catalyzed β-elimination, a reverse Michael addition reaction, which is orthogonal to the deprotection conditions of many other protecting groups used in oligonucleotide synthesis. nih.gov This offers a degree of selectivity in the deprotection strategy.

Selectivity and Side Products: A key consideration in deprotection is the potential for side reactions that can compromise the purity and integrity of the final oligonucleotide product. A potential side reaction during the deprotection of the 2'-O-cyanoethyl group is the Michael addition of the released acrylonitrile (B1666552) to the nucleobases, particularly thymine (B56734) and guanine. nih.gov This can be mitigated by performing the deprotection of the phosphate cyanoethyl groups separately before the final base deprotection or by using scavengers. nih.govrsc.org

Silyl (B83357) groups, particularly TBDMS, are known to be susceptible to migration between the 2' and 3' hydroxyl positions under basic conditions, which can lead to the formation of non-natural 2'-5' phosphodiester linkages. oup.com The TOM group was designed to minimize this migration. eurofins.com The fluoride-based deprotection of silyl ethers can also sometimes be incomplete, leading to residual silylated oligonucleotides that can be difficult to separate from the desired product.

Table 1: Comparative Deprotection Characteristics of 2'-O-Protecting Groups

Protecting GroupDeprotection ReagentCommon ConditionsKey Selectivity Issues & Side Products
2'-O-cyanoethyl Strong organic bases (e.g., DBU)Room temperaturePotential for acrylonitrile adduct formation on nucleobases.
2'-O-TBDMS Fluoride (B91410) ions (e.g., TBAF, TEA·3HF)Elevated temperature, extended time2'-3' silyl group migration leading to 2'-5' linkages; incomplete deprotection.
2'-O-TOM Fluoride ions (e.g., TBAF, TEA·3HF)Milder conditions than TBDMSReduced migration compared to TBDMS.

Evaluation of Oligonucleotide Quality and Synthetic Efficiency

The choice of the 2'-O-protecting group directly impacts the efficiency of the solid-phase synthesis cycle and the quality of the crude oligonucleotide.

Synthetic Efficiency: A major advantage attributed to the 2'-O-cyanoethyl group is its relatively small size, which results in less steric hindrance at the 3'-position during the phosphoramidite coupling step. nih.gov This can lead to faster and more efficient coupling reactions compared to bulkier groups like TBDMS. Research has shown that phosphoramidites bearing the 2'-O-cyanoethyl group exhibit favorable coupling kinetics. nih.gov In comparison, TBDMS-protected phosphoramidites are known for their steric bulk, which can necessitate longer coupling times to achieve high yields. umich.edu The TOM group was developed to offer less steric hindrance than TBDMS, resulting in coupling efficiencies greater than 99% with coupling times as short as 2.5 minutes. eurofins.comumich.edu

Table 2: Impact of 2'-O-Protecting Group on Synthetic Efficiency and Oligonucleotide Quality

Protecting GroupRelative Steric HindranceTypical Coupling EfficiencyNoted Impact on Oligonucleotide Quality
2'-O-cyanoethyl LowHighCan lead to high purity if acrylonitrile adduct formation is minimized.
2'-O-TBDMS HighLower than TOM and 2'-O-cyanoethyl for a given coupling timePotential for 2'-5' linkages and incomplete deprotection can reduce final purity.
2'-O-TOM ModerateVery High (>99%)Generally results in high-quality crude oligonucleotides due to efficient coupling and clean deprotection.

Strategies for Post-Synthetic Modification of Oligonucleotides Incorporating this compound Derivatives

Post-synthetic modification is a powerful strategy for introducing a wide array of functionalities into oligonucleotides, such as fluorescent labels, affinity tags, and therapeutic conjugates. The compatibility of the 2'-O-cyanoethyl protecting group with these strategies is an important consideration.

The majority of post-synthetic modification strategies are performed after the complete deprotection of the oligonucleotide, including the removal of the 2'-O-protecting group. In this "in-solution" approach, a fully deprotected and purified oligonucleotide containing a reactive handle is conjugated to the desired molecule. nih.gov Therefore, the primary role of the 2'-O-cyanoethyl group is to ensure the efficient synthesis of the precursor oligonucleotide.

An alternative approach is "on-support" modification, where conjugation is performed while the oligonucleotide is still attached to the solid support. This strategy often relies on the use of orthogonal protecting groups that can be selectively removed to unmask a reactive site for modification, while other protecting groups remain intact. nih.gov While there is extensive literature on the use of orthogonal protecting groups for post-synthetic modification, specific strategies detailing the selective removal of the 2'-O-cyanoethyl group for on-support modification are not widely reported. This may be because the conditions required for 2'-O-cyanoethyl removal (strong base) could be incompatible with many linkers and other protecting groups.

However, the inherent reactivity of the cyano group itself could potentially be exploited for modification prior to its removal, although this is not a conventional strategy. More commonly, a precursor oligonucleotide is synthesized using this compound, and after full deprotection and purification, a reactive functional group introduced at another position (e.g., the 5'- or 3'-terminus, or on a modified nucleobase) is used for conjugation. nih.gov

Advanced Chemical Biology and Biophysical Research Applications

Elucidation of Nucleic Acid Structural Conformations Incorporating 2'-O-cyanoethyluridine

The introduction of the 2'-O-cyanoethyl modification into RNA oligonucleotides has provided researchers with a powerful method to modulate and study the structural and dynamic properties of nucleic acids. This modification imparts specific conformational preferences that have been leveraged to understand the intricacies of RNA structure.

Probing Ribonucleic Acid Structure and Dynamics via Site-Specific Modification

The 2'-O-cyanoethyl group, like other 2'-O-alkyl modifications, significantly influences the conformational equilibrium of the ribose sugar. The sugar pucker, a key determinant of nucleic acid secondary structure, is preferentially driven towards the C3'-endo conformation upon introduction of the 2'-O-cyanoethyl moiety. This contrasts with the more flexible C2'-endo/C3'-endo equilibrium observed in unmodified deoxyribonucleosides. The C3'-endo pucker is a hallmark of A-form helices, which are characteristic of RNA duplexes. By rigidifying the sugar pucker, the 2'-O-cyanoethyl modification pre-organizes the oligonucleotide strand into a conformation that is more amenable to forming a stable A-form duplex.

This conformational restriction has been shown to enhance the thermal stability of RNA duplexes. The increase in melting temperature (Tm) is a direct consequence of the reduced conformational entropy of the single-stranded state, which decreases the entropic penalty of duplex formation. Molecular dynamics simulations have corroborated these findings, indicating that the 2'-O-modification rigidifies the sugar puckering, leading to more stable and less deformable helical structures.

Influence of the 2'-O-Cyanoethyl Modification on Base-Pairing and Stacking Interactions in Duplexes

The enhanced stability of duplexes containing this compound is not solely due to the pre-organization of the sugar-phosphate backbone. The modification also subtly influences the intricate network of non-covalent interactions that govern duplex integrity, namely base-pairing and base-stacking.

Modification Sequence Melting Temperature (Tm) (°C) Change in Tm per modification (°C)
UnmodifiedUOH14/AOH1424-
2'-O-cyanoethyl Uridine (B1682114)UOCE14/AOH1443+1.36
Unmodified(CU)7/(AG)748-
2'-O-cyanoethyl (all pyrimidines)(COCEUOCE)7/(AG)768+2.86

This table presents data on the melting temperatures of RNA duplexes with and without 2'-O-cyanoethyl modifications, demonstrating the stabilizing effect of the modification.

Utility as a Precursor for Bioconjugation and Chemical Probes

While the primary application of the 2'-O-cyanoethyl group in nucleic acid chemistry has been as a protecting group for the 2'-hydroxyl during solid-phase oligonucleotide synthesis, its chemical nature presents potential for its use as a handle for bioconjugation and the synthesis of chemical probes. The terminal nitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations.

Synthesis of Fluorescent and Spin-Labeled Nucleoside Analogs from this compound

In principle, the nitrile group of this compound can be chemically modified to introduce reporter molecules such as fluorophores or spin labels. For instance, the reduction of the nitrile to a primary amine would provide a nucleophilic handle for conjugation with amine-reactive dyes or spin labels. Alternatively, hydrolysis of the nitrile to a carboxylic acid would allow for coupling with amine-containing reporter groups via amide bond formation. However, it is important to note that the use of this compound as a direct precursor for such probes is not a widely documented strategy in the scientific literature. The conditions required for these chemical transformations may not be fully compatible with the stability of the nucleoside or may lead to side reactions.

Development of Photo-Crosslinking Moieties and Click Chemistry Compatible Linkers

The development of photo-crosslinking and click chemistry-compatible nucleosides is of great interest for studying nucleic acid interactions. The nitrile group of this compound could potentially be converted into functionalities suitable for these applications. For example, transformation of the nitrile into a tetrazole ring could yield a photo-activatable crosslinking moiety. For click chemistry applications, the nitrile could be reduced to an amine and subsequently functionalized with an alkyne or azide (B81097) group, making it amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). As with the synthesis of fluorescent and spin-labeled analogs, the direct conversion of this compound for these purposes is not a well-established methodology, and significant synthetic development would be required to make this a viable approach. The primary role of the 2'-O-cyanoethyl group remains that of a protecting group, which is efficiently removed during the standard deprotection steps of oligonucleotide synthesis.

Mechanistic Investigations of Enzyme-Nucleic Acid Interactions

The introduction of a 2'-O-cyanoethyl group into a nucleic acid substrate can serve as a powerful tool to probe the mechanisms of enzymes that interact with DNA and RNA. The steric bulk and altered electronic properties of this modification can provide insights into the active site architecture and catalytic mechanism of these enzymes.

Enzymes that process nucleic acids, such as polymerases, nucleases, and helicases, often make critical contacts with the 2'-hydroxyl group of the ribose sugar. The replacement of this hydroxyl group with the larger 2'-O-cyanoethyl group can sterically hinder the binding of the substrate in the enzyme's active site or alter the precise positioning required for catalysis. For example, the fidelity of DNA polymerases is highly dependent on the correct geometry of the incoming nucleotide in the active site. The presence of a bulky 2'-substituent on the template strand can disrupt this geometry and affect the efficiency and accuracy of nucleotide incorporation.

Similarly, the activity of ribonucleases, such as RNase H, which specifically cleaves the RNA strand of an RNA/DNA hybrid, is sensitive to modifications at the 2'-position of the RNA strand. The 2'-O-cyanoethyl modification, like other 2'-O-alkyl groups, generally confers resistance to nuclease degradation by preventing the enzyme from properly binding and cleaving the phosphodiester backbone. By systematically introducing this compound at specific sites within a substrate, researchers can map the critical interactions between the enzyme and the 2'-hydroxyl groups of the nucleic acid.

Kinetic studies comparing the processing of unmodified versus 2'-O-cyanoethylated substrates can reveal the energetic contribution of 2'-hydroxyl interactions to substrate binding (Km) and catalysis (kcat). A significant increase in Km or decrease in kcat upon introduction of the modification would indicate that the 2'-position is a key recognition element for the enzyme. While specific mechanistic studies employing this compound are not as extensively reported as those with other 2'-modifications like 2'-O-methyl, the principles remain the same, and it represents a valuable, albeit underutilized, tool for the mechanistic enzymologist.

Enzyme Class Potential Effect of this compound Information Gained
DNA/RNA PolymerasesReduced rate of nucleotide incorporation, increased error rate.Importance of 2'-hydroxyl interactions for substrate binding and positioning in the active site; role in fidelity.
Nucleases (e.g., RNase H)Inhibition of cleavage.Mapping of enzyme-substrate contacts; understanding the mechanism of phosphodiester bond hydrolysis.
HelicasesAltered rate of duplex unwinding.Probing the interactions of the helicase with the sugar-phosphate backbone during translocation.

This table outlines the potential effects of incorporating this compound into nucleic acid substrates and the mechanistic insights that can be gained from studying these effects on various classes of enzymes.

Probing Active Site Topography with Modified Substrate Analogs of this compound

The precise architecture of an enzyme's active site is fundamental to its substrate specificity and catalytic mechanism. Modified nucleoside analogs, such as those derived from this compound, serve as powerful molecular probes to map the spatial and electronic landscape of these critical regions. By systematically altering the structure of a substrate and observing the resulting changes in enzyme binding and activity, researchers can infer detailed information about the active site's topography.

A significant advancement in this area involves the use of 2'-O-cyanoethyl-5-propynyl-2-thiouridine (p⁵s²U_OCE). The incorporation of this modified uridine into RNA has been shown to be remarkably effective in stabilizing RNA/RNA and DNA/RNA duplexes. rsc.org This enhanced stability is a key attribute for a molecular probe, as it ensures that the analog can form a stable complex with the target enzyme, facilitating detailed structural and functional analysis.

The stabilizing effect of p⁵s²U_OCE is substantial, with reported increases in the melting temperature (Tm) of +8.5 °C for RNA/RNA duplexes and +10.4 °C for DNA/RNA duplexes. rsc.org This notable increase in thermal stability allows for the formation of more robust enzyme-substrate complexes, which can be studied under a wider range of experimental conditions. Furthermore, the presence of the bulky 2'-O-cyanoethyl and 5-propynyl groups provides steric probes to explore the limits of an enzyme's active site. If an enzyme can accommodate these modifications, it suggests a degree of flexibility and a larger binding pocket. Conversely, a decrease or loss of binding or catalytic activity would indicate that these modifications clash with specific residues in the active site, thereby defining its boundaries.

The following interactive data table summarizes the impact of incorporating 2'-O-cyanoethyl-2-thio-5-propynyluridine on the thermal stability of nucleic acid duplexes.

Duplex TypeChange in Melting Temperature (ΔTm) per modification
RNA/RNA+8.5 °C
DNA/RNA+10.4 °C

This data highlights the significant duplex stabilization conferred by the 2'-O-cyanoethyl-5-propynyl-2-thiouridine modification. rsc.org

In addition to steric considerations, the electronic properties of the cyano group can influence interactions within the active site. The nitrile functionality can participate in dipole-dipole interactions or act as a hydrogen bond acceptor, providing further opportunities to probe the electronic environment of the active site. By comparing the binding affinities and processing efficiencies of oligonucleotides containing this compound with those containing other 2'-O-modifications, researchers can dissect the contributions of steric bulk, hydrophobicity, and electronic interactions to substrate recognition.

Enzymatic Processing of Oligonucleotides Containing this compound-Derived Modifications

The introduction of modifications to the 2'-position of ribonucleosides can have a profound impact on how oligonucleotides are recognized and processed by various enzymes, including polymerases, nucleases, and ligases. The 2'-O-cyanoethyl group, with its specific size and chemical nature, presents a unique interface for these enzymatic interactions.

Polymerase Recognition and Incorporation:

The ability of RNA polymerases to accept modified nucleoside triphosphates is crucial for the synthesis of modified RNA transcripts. While T7 RNA polymerase is known to accept a variety of modified nucleotides as substrates, the efficiency of incorporation can be highly dependent on the nature of the modification. abo.com.plnih.gov Studies on 2'-O-methyl modified nucleotides have shown that while they can be incorporated, they can also lead to partial chain termination. nih.gov The bulkier 2'-O-cyanoethyl group is expected to present a greater steric challenge to the polymerase active site. Research has shown that while some polymerases can incorporate nucleotides with modifications at the 2'-position, the efficiency is often reduced compared to their natural counterparts. nih.gov The development of engineered polymerases with altered active sites has expanded the repertoire of modifications that can be enzymatically incorporated into RNA, opening up possibilities for the synthesis of 2'-O-cyanoethylated RNA libraries for applications such as SELEX (Systematic Evolution of Ligands by Exponential Enrichment). nih.govnih.govresearchgate.net

Nuclease Resistance:

A key feature of 2'-O-modified oligonucleotides is their enhanced resistance to nuclease degradation. nih.govsynoligo.com The 2'-hydroxyl group is a critical recognition element for many ribonucleases, and its modification with a cyanoethyl group can sterically hinder the approach of the enzyme and disrupt the catalytic mechanism. This increased stability is a significant advantage for therapeutic oligonucleotides and for in vitro applications where degradation by contaminating nucleases is a concern. The degree of nuclease resistance can be influenced by the specific nuclease and the density and location of the 2'-O-cyanoethyl modifications within the oligonucleotide.

Ligase Activity:

Enzymatic ligation is a fundamental tool for the construction of larger RNA molecules from smaller, synthetic fragments. The ability of ligases, such as T4 DNA ligase, to join oligonucleotides containing 2'-O-cyanoethyl modifications is critical for the assembly of complex RNA structures. While ligases can tolerate some modifications near the ligation junction, bulky groups at the 2'-position can interfere with the proper alignment of the substrate ends within the ligase active site, potentially reducing ligation efficiency. Further research is needed to systematically evaluate the impact of 2'-O-cyanoethyl modifications on the activity of various ligases.

Application in the Construction of Synthetic Nucleic Acid Scaffolds and Nanostructures

The programmability of Watson-Crick base pairing has made nucleic acids, particularly DNA and RNA, exceptional materials for the bottom-up construction of intricate nanoscale objects. The field of RNA nanotechnology leverages the unique structural motifs and functional diversity of RNA to create complex architectures. The stability and conformational properties of these structures can be fine-tuned through chemical modifications, and this compound represents a valuable addition to this molecular toolkit.

Furthermore, the increased resistance to nuclease degradation provided by the 2'-O-cyanoethyl group is crucial for the in vivo application of RNA nanostructures. nih.gov For these constructs to function as drug delivery vehicles or diagnostic platforms within a biological environment, they must be able to withstand degradation by cellular nucleases. The strategic placement of this compound within the nanostructure can significantly extend its half-life, thereby enhancing its therapeutic or diagnostic efficacy.

The construction of these nanostructures often involves enzymatic steps, such as ligation, to create covalently closed circular scaffolds or to connect different structural domains. rsc.org As discussed in the previous section, the compatibility of 2'-O-cyanoethylated oligonucleotides with ligases is a key consideration in the design of these assembly processes.

Computational Chemistry and Molecular Modeling Studies of 2 O Cyanoethyluridine and Its Derivatives

Conformational Analysis and Energy Landscapes of 2'-O-cyanoethyluridine

The three-dimensional structure of a nucleoside is fundamental to its function and its ability to be incorporated into nucleic acid duplexes. Conformational analysis of this compound focuses on the accessible spatial arrangements of its atoms and the associated energy profiles.

Influence of the Cyanoethyl Group on Ribose Pucker Conformation

For this compound, the presence of the 2'-O-cyanoethyl group, similar to other 2'-O-alkyl modifications like 2'-O-methyl and 2'-O-methoxyethyl (MOE), is expected to favor the C3'-endo conformation. researchgate.net This preference arises from steric and stereoelectronic effects. The bulky cyanoethyl group can sterically clash with the adjacent 3'-phosphate group when the sugar adopts a C2'-endo pucker, thus destabilizing this conformation.

From a stereoelectronic standpoint, the gauche effect between the electronegative oxygen atoms at the 2' and 4' positions of the ribose ring plays a role in stabilizing the C3'-endo pucker. Computational studies on related 2'-O-alkyl modified nucleosides have shown that these modifications lock the sugar into a C3'-endo conformation, which pre-organizes the nucleotide for incorporation into an A-form duplex, thereby enhancing the stability of the resulting RNA:RNA or RNA:DNA hybrid. biorxiv.orgnih.gov

Table 1: Predicted Ribose Pucker Preferences for Uridine (B1682114) and its Derivatives

CompoundPredominant Ribose PuckerGlycosidic Torsion Angle (χ)
UridineC2'-endo / C3'-endo equilibriumanti
2'-DeoxyuridineC2'-endoanti
This compoundC3'-endo (Predicted)anti

Molecular Dynamics Simulations in Solution and Constrained Environments

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of molecules over time. For this compound and oligonucleotides containing this modification, MD simulations in explicit solvent can reveal detailed information about their conformational dynamics, hydration patterns, and the stability of duplexes.

In a simulated aqueous environment, MD studies on oligonucleotides modified with the analogous 2'-O-methoxyethyl (MOE) group have demonstrated that these modifications lead to a stable A-form geometry throughout the simulation. nih.govresearchgate.net The presence of the 2'-O-alkyl group restricts the conformational freedom of the sugar ring, effectively "locking" it in the C3'-endo pucker. nih.gov This pre-organization reduces the entropic penalty of duplex formation, contributing to the observed increase in thermal stability.

Simulations of this compound-modified oligonucleotides are expected to show similar behavior. Key parameters that would be analyzed from such simulations include:

Sugar Pucker Phase Angle: To quantify the conformational preference of the ribose ring.

Radial Distribution Functions: To analyze the hydration patterns around the modification and within the grooves of a duplex.

Constrained environment simulations, such as those imposing restraints on certain atoms or molecules, can be employed to explore specific conformational transitions or to calculate free energy differences between various states.

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. These methods are invaluable for understanding the intrinsic properties of this compound, such as its charge distribution and reactivity.

Analysis of Charge Distribution and Dipole Moments

The distribution of electrons within a molecule determines its electrostatic properties, which are crucial for intermolecular interactions. QM calculations can be used to compute the partial atomic charges on each atom of this compound. This analysis would likely reveal a significant polarization of the cyanoethyl group, with the nitrogen atom of the nitrile group carrying a partial negative charge and the adjacent carbon atoms being more electropositive.

Table 2: Hypothetical Partial Atomic Charges for Key Atoms in this compound (based on general principles)

AtomHypothetical Partial Charge (a.u.)
O2' (ether oxygen)-0.5 to -0.6
C (cyano)+0.1 to +0.2
N (cyano)-0.4 to -0.5
O2 (uracil)-0.6 to -0.7
N3 (uracil)-0.3 to -0.4

Prediction of Reaction Pathways and Transition States for Chemical Transformations

QM methods are powerful tools for studying chemical reactions at the molecular level. For this compound, these calculations can be used to predict the pathways of potential chemical transformations, such as its degradation under acidic or basic conditions. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

The calculation of the energy barrier (activation energy) associated with a transition state allows for the prediction of the reaction rate. For instance, the susceptibility of the 2'-O-cyanoethyl group to cleavage could be investigated by modeling the relevant reaction pathways and comparing the calculated activation energies to those of other 2'-modifications. This information is critical for assessing the chemical stability of modified oligonucleotides.

Molecular Docking and Interaction Studies with Hypothetical Binding Partners (Theoretical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be used to theoretically investigate its binding to hypothetical biological targets, such as the active site of an enzyme or the binding pocket of a protein that recognizes RNA.

In a hypothetical docking study of an oligonucleotide containing this compound into the active site of a nuclease, the following aspects would be considered:

Binding Affinity: The docking score, which is an estimation of the binding free energy, would be calculated to predict the strength of the interaction.

Binding Pose: The predicted orientation of the modified oligonucleotide within the binding site would be analyzed to identify key interactions.

Intermolecular Interactions: The types of interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, between the 2'-O-cyanoethyl group and the amino acid residues of the protein would be identified.

Development of Force Field Parameters for Accurate Simulations of Modified Nucleic Acids

The accurate simulation of nucleic acids containing modified residues, such as this compound, using molecular dynamics (MD) is critically dependent on the quality of the underlying force field. Standard force fields like AMBER and CHARMM are extensively parameterized for canonical DNA and RNA but often lack the necessary parameters for non-standard nucleotides. researchgate.netnih.govmdpi.com Consequently, the incorporation of modified residues necessitates the development of specific force field parameters to ensure that the simulations faithfully represent the chemical and physical properties of the molecule.

The parameterization process for a modified nucleotide like this compound involves the determination of several key components that define the potential energy function of the system. These components include partial atomic charges, bond lengths, bond angles, dihedral angles, and van der Waals parameters. The methodologies for deriving these parameters are well-established and generally follow protocols consistent with the parent force field to ensure compatibility. researchgate.netarxiv.org

A common approach to parameterization, particularly within the AMBER framework, is modular. It often involves a combination of quantum mechanical (QM) calculations and analogy to existing parameters. For the 2'-O-cyanoethyl modification, the primary focus would be on deriving parameters for the novel chemical group and its connection to the ribose sugar.

Partial Atomic Charge Derivation

Partial atomic charges are crucial for accurately modeling electrostatic interactions. For modified nucleotides, these are typically derived using QM calculations. The standard procedure involves:

Model System Selection: A small model compound representing the modified portion of the nucleotide is chosen. For this compound, a suitable model would be this compound itself or a smaller fragment like 2-cyanoethyl methyl ether.

Quantum Mechanical Calculations: High-level ab initio or density functional theory (DFT) calculations are performed on the model system to obtain the electrostatic potential (ESP) on a grid of points surrounding the molecule.

Restrained Electrostatic Potential (RESP) Fitting: The calculated ESP is then used to fit the partial atomic charges to the atomic centers. The RESP methodology is widely used as it can produce high-quality charges that are conformationally independent.

The following table illustrates a hypothetical set of RESP-fitted partial atomic charges for the atoms of the 2'-O-cyanoethyl group attached to the 2' position of the ribose in uridine.

Atom NameAtom TypePartial Charge (e)
O2'OS-0.450
C1''C30.150
H1''AH10.050
H1''BH10.050
C2''C3-0.100
H2''AH10.050
H2''BH10.050
C3''C0.200
N3''N-0.250

Note: These values are illustrative and would need to be derived from specific QM calculations.

Bonded Parameters

Bonded parameters, which include bond lengths, bond angles, and dihedral angles, define the covalent structure of the molecule.

Bond Lengths and Angles: The equilibrium values for bond lengths and the corresponding force constants are often determined from the optimized geometries obtained from QM calculations. Alternatively, they can be inferred by analogy to similar chemical groups present in the existing force field, such as the General AMBER Force Field (GAFF).

Dihedral Angles: These parameters are critical for describing the conformational preferences of the molecule. The torsional parameters for the new bonds introduced by the 2'-O-cyanoethyl group (e.g., C3'-C2'-O2'-C1'' and C2'-O2'-C1''-C2'') would be determined by scanning the potential energy surface of the model compound as a function of the dihedral angle of interest using QM calculations. The resulting energy profiles are then fitted to the functional form of the dihedral term in the force field.

A representative set of new dihedral parameters for the 2'-O-cyanoethyl modification is presented in the table below.

DihedralForce Constant (kcal/mol)PeriodicityPhase (degrees)
C3'-C2'-O2'-C1''1.2030.0
C2'-O2'-C1''-C2''0.153180.0
O2'-C1''-C2''-C3''0.2030.0
C1''-C2''-C3''-N3''1.501180.0

Note: These parameters are hypothetical and serve as an example of the types of parameters that would be developed.

Van der Waals Parameters

The van der Waals parameters, which describe the non-bonded Lennard-Jones interactions, are typically transferred from existing atom types in the parent force field. New atom types are defined for the atoms in the 2'-O-cyanoethyl group, and appropriate van der Waals parameters are assigned based on analogy to similar atoms in the force field database.

The development of accurate and robust force field parameters for this compound is a meticulous process that underpins the reliability of molecular dynamics simulations. While tools and established protocols streamline this process, careful validation of the new parameters against experimental data or high-level QM calculations is essential to ensure their quality and predictive power in simulating the behavior of modified nucleic acids.

Q & A

Q. How should researchers structure supplementary materials to enhance the reproducibility of studies on this compound?

  • Methodological Guidance :
  • Raw Data : Provide NMR/FPLC chromatograms in open-access repositories (e.g., Zenodo).
  • Code Sharing : Upload scripts for computational analyses to GitHub.
  • Step-by-Step Videos : Demonstrate critical techniques (e.g., column chromatography) .

Ethical & Collaborative Considerations

Q. What ethical frameworks apply to studies involving this compound in human cell lines or clinical samples?

  • Methodological Guidance :
  • Informed Consent : Obtain for human-derived materials (e.g., primary cells).
  • Biosafety Compliance : Follow NIH BSL-2 guidelines for RNA-modified pathogens.
  • Conflict Disclosure : Declare funding sources (e.g., pharmaceutical partnerships) .

Q. How can researchers leverage open-access platforms to crowdsource hypotheses about this compound’s understudied applications?

  • Methodological Guidance :
  • Preprint Posting : Share preliminary data on bioRxiv for community feedback.
  • Citizen Science : Engage amateur scientists via Zooniverse for data annotation.
  • Collaborative Databases : Contribute to PubChem or ChEMBL for meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.